Adoprazine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
222551-05-5 |
|---|---|
Molecular Formula |
C24H25ClFN3O2 |
Molecular Weight |
441.9 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)-3-pyridinyl]methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C24H24FN3O2.ClH/c25-21-6-4-19(5-7-21)20-14-18(15-26-16-20)17-27-8-10-28(11-9-27)22-2-1-3-23-24(22)30-13-12-29-23;/h1-7,14-16H,8-13,17H2;1H |
InChI Key |
PAPGPUNOWOEIPA-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Adoprazine HCl, Adoprazine hydrochloride, Adoprazine monohydrochloride, SLV-313 HCl, SLV313 HCl, SLV 313 HCl |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation
Synthetic Pathways for Adoprazine (B1663661) Hydrochloride
The synthesis of Adoprazine and its structural analogs generally involves a convergent approach, where key fragments of the molecule are prepared separately before being joined together in the final steps.
The synthesis of Adoprazine and related compounds originates from several key starting materials and proceeds through critical intermediate compounds. The primary precursors include a protected piperazine (B1678402), various aryl halides, and specifically designed biarylaldehydes.
A common strategy involves the use of tert-butyl piperazine-1-carboxylate (1-Boc-piperazine) as a protected form of the central piperazine ring. patsnap.comresearchgate.net This protecting group allows for selective chemical reactions at one of the nitrogen atoms while the other is shielded. The aryl portion of the molecule is typically introduced using a suitably substituted aryl bromide. patsnap.comresearchgate.net
The final key precursor is a biarylaldehyde. The synthesis of these aldehydes can itself be a multi-step process, often involving Suzuki coupling reactions to join two different aryl groups before establishing the aldehyde functionality. znaturforsch.com The reductive amination of the final piperazine intermediate with these biarylaldehydes completes the core structure. patsnap.comznaturforsch.com
Table 1: Key Precursors and Intermediates in Adoprazine Synthesis
| Compound Type | Specific Example | Role in Synthesis |
|---|---|---|
| Protected Piperazine | tert-Butyl piperazine-1-carboxylate | Core heterocyclic structure |
| Aryl Halide | Suitably modified aryl bromides | Forms the 'aryl' part of the 1-aryl-piperazine |
| Intermediate | Piperazinyl-3,4-dihydroquinazolin-2(1H)-one | Advanced intermediate after coupling aryl halide and piperazine |
This interactive table summarizes the foundational molecules used in the synthesis.
Two powerful, modern chemical reactions are central to the synthesis of the 1-aryl-4-(biarylmethylene)piperazine scaffold: the Buchwald-Hartwig amination and reductive amination.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is instrumental in forming the crucial carbon-nitrogen (C-N) bond between an aryl halide and the piperazine ring. researchgate.netznaturforsch.comwikipedia.org The reaction allows for the efficient synthesis of aryl amines from aryl halides or triflates, which can be difficult to achieve with traditional methods. wikipedia.orgorganic-chemistry.org In the context of Adoprazine analogs, Buchwald-Hartwig coupling of an appropriate aryl bromide with 1-Boc-piperazine is a key step to create the advanced arylpiperazine intermediate. researchgate.netznaturforsch.comznaturforsch.com The use of specialized palladium catalysts and phosphine (B1218219) ligands is critical for the success and efficiency of this transformation. organic-chemistry.orgnih.gov
Reductive Amination: This reaction is a cornerstone for creating amines from carbonyl compounds (aldehydes or ketones). wikipedia.orglibretexts.orgnih.gov It proceeds in two stages: the initial reaction between an amine and a carbonyl to form an intermediate imine, followed by the reduction of this imine to the corresponding amine. libretexts.org In the synthesis of Adoprazine and its analogs, reductive amination is used in the final step to connect the arylpiperazine intermediate with a biarylaldehyde. patsnap.comznaturforsch.comznaturforsch.com This method is highly versatile and widely used in pharmaceutical synthesis due to its reliability and the availability of various reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) that can selectively reduce the imine in the presence of other functional groups. masterorganicchemistry.com
The development of structural analogs is a key strategy in medicinal chemistry to explore the structure-activity relationships (SAR) of a lead compound. For Adoprazine, synthetic strategies are designed to allow for systematic modifications at different parts of the molecule.
The synthetic route, relying on Buchwald-Hartwig and reductive amination reactions, is highly adaptable for creating a library of analogs. znaturforsch.comresearchgate.net
Varying the Aryl Group: By starting with different aryl halides in the Buchwald-Hartwig coupling step, a wide range of substituents can be introduced on the 1-aryl portion of the piperazine ring. znaturforsch.comresearchgate.net
Varying the Biarylmethylene Group: A diverse set of biarylaldehydes can be synthesized, often via Suzuki-Miyaura cross-coupling reactions, and then introduced through reductive amination. patsnap.comznaturforsch.com This allows for extensive exploration of the chemical space around the biaryl part of the molecule.
For example, research has described the synthesis of series of new 1-aryl-4-(biarylmethylene)piperidines and 7-piperazinyl-3,4-dihydroquinazolin-2(1H)-ones, which are structural analogs of Adoprazine. researchgate.netznaturforsch.com These efforts aim to fine-tune the compound's properties by introducing different chemical groups and observing the effect on its behavior. znaturforsch.com
Application of Advanced Reaction Methodologies (e.g., Buchwald-Hartwig Coupling, Reductive Amination)
Analysis of Core Structural Features and Molecular Scaffolds
The chemical architecture of Adoprazine is defined by a specific arrangement of aromatic and heterocyclic rings, known as the 1-aryl-4-(biarylmethylene)piperazine framework.
The core scaffold of Adoprazine is the 1-aryl-4-(biarylmethylene)piperazine structure. znaturforsch.comresearchgate.netnih.gov This framework consists of:
A central piperazine ring , a six-membered heterocycle containing two nitrogen atoms at opposite positions.
An aryl group (an aromatic ring system) attached to one of the piperazine nitrogens.
A biarylmethylene group attached to the other piperazine nitrogen. This group consists of two (potentially different) aryl rings linked together and connected to the piperazine via a methylene (B1212753) (-CH₂-) bridge.
The synthesis of new compounds based on this framework has been a subject of research, leading to potential atypical antipsychotics. researchgate.netnih.gov The characterization of these molecules relies on standard analytical techniques. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure, with specific chemical shifts indicating the positions of protons and carbon atoms within the framework. znaturforsch.comnih.gov For example, the protons on the piperazine ring typically appear as broad signals in the ¹H NMR spectrum, while the aromatic protons are found in the downfield region. researchgate.net
Table 2: General Structural Components of the Adoprazine Framework
| Structural Component | Description | Function |
|---|---|---|
| Piperazine Ring | A six-membered heterocycle with two nitrogen atoms. | Acts as the central linker connecting the two aryl-containing moieties. |
| 1-Aryl Group | An aromatic system (e.g., a substituted phenyl ring). | A key pharmacophoric element that interacts with target receptors. |
This interactive table details the core components of the Adoprazine molecular structure.
The properties of a ligand, such as its ability to bind to a biological target, can be significantly altered by making small changes to its chemical structure. This principle is fundamental to drug design. nih.gov For the Adoprazine framework, modifications to the substituents on the aryl and biaryl rings can have a profound theoretical impact on its properties.
Electronic Effects: Adding electron-withdrawing groups (like halogens) or electron-donating groups (like methoxy (B1213986) groups) to the aromatic rings can alter the electron distribution across the molecule. nih.govrsc.org This can influence how the ligand interacts with amino acid residues in a receptor's binding pocket, potentially increasing or decreasing its binding affinity. For example, studies on related compounds have shown that electron-donating groups can enhance cytotoxic activity in certain contexts by affecting the electronic nature of the aryl rings. nih.gov
Steric Effects: The size and shape of substituents (steric hindrance) can dictate how the ligand fits into its binding site. chemrxiv.org Introducing bulky groups may prevent the ligand from adopting the optimal conformation for binding or may create favorable interactions with a specific part of the receptor. Conversely, a less hindered analog might gain access to a binding pocket that a bulkier one cannot.
Structure-activity relationship studies on Adoprazine analogs have revealed that specific groups, such as cyclopentenylpyridine and cyclopentenylbenzyl moieties, contribute significantly to the desired dual receptor binding affinities. patsnap.com This demonstrates that targeted modifications of the substituents are a viable strategy for tuning the ligand properties of molecules based on the 1-aryl-4-(biarylmethylene)piperazine scaffold.
Molecular Pharmacology and Receptor Interaction Dynamics
Quantitative Receptor Binding Profiles
The affinity of Adoprazine (B1663661) hydrochloride for a range of neurotransmitter receptors has been characterized through in vitro binding assays. These studies reveal a complex profile, with high affinity for certain dopamine (B1211576) and serotonin (B10506) receptors, moderate to weak affinity for others, and negligible interaction with several additional targets.
Adoprazine demonstrates high affinity for several human recombinant dopamine and serotonin receptors. Specifically, it binds with high affinity to dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A and 5-HT2B receptors. medchemexpress.comresearchgate.net This high affinity suggests a significant potential for interaction with these receptor systems at therapeutic concentrations.
Dopamine D2, D3, and D4 Receptors: Adoprazine exhibits notable affinity for the D2-like family of dopamine receptors. medchemexpress.comresearchgate.net
Serotonin 5-HT1A and 5-HT2B Receptors: The compound also shows strong binding to the 5-HT1A and 5-HT2B serotonin receptor subtypes. medchemexpress.comresearchgate.net
The pKi values, which represent the negative logarithm of the equilibrium dissociation constant (Ki), quantify this binding affinity. Higher pKi values indicate stronger binding.
Interactive Table: High Affinity Receptor Binding of Adoprazine Hydrochloride
| Receptor Subtype | pKi Value |
| Dopamine D2 | 8.4 medchemexpress.com |
| Dopamine D3 | 8.4 medchemexpress.com |
| Dopamine D4 | 8.0 medchemexpress.com |
| Serotonin 5-HT1A | 9.1 medchemexpress.com |
| Serotonin 5-HT2B | 7.9 medchemexpress.com |
Research indicates that this compound interacts with serotonin 5-HT7 receptors with moderate affinity. researchgate.net This level of binding is less potent than its interaction with high-affinity targets but suggests a potential modulatory role at this receptor subtype.
The affinity of Adoprazine for serotonin 5-HT2A receptors is characterized as weak. researchgate.net This suggests that at concentrations where it would significantly occupy its high-affinity targets, its interaction with 5-HT2A receptors would be minimal.
Studies have demonstrated that Adoprazine has little to no significant affinity for a range of other neurotransmitter receptors and transporters. researchgate.net This selectivity is a key feature of its pharmacological profile. The receptors and transporters for which negligible affinity has been reported include:
Serotonin 5-HT3, 5-HT4, and 5-HT6 receptors researchgate.net
Alpha-1 and Alpha-2 adrenoceptors researchgate.net
Histamine (B1213489) H1 receptor researchgate.net
Muscarinic M1 and M4 receptors researchgate.net
Serotonin transporter researchgate.net
This lack of interaction with these other sites suggests a more targeted mechanism of action, potentially reducing the likelihood of off-target effects mediated by these other systems.
Weak Affinity Interactions with Serotonin 5-HT2A Receptors
Receptor Functional Activity and Efficacy Determination
Beyond simple binding, the functional activity of Adoprazine at its target receptors has also been investigated to determine whether it acts as an agonist (activator) or antagonist (blocker).
Adoprazine has been identified as a full agonist at human serotonin 5-HT1A receptors. medchemexpress.comglpbio.com This means it not only binds to the receptor but also activates it to produce a maximal physiological response, similar to the endogenous neurotransmitter serotonin. The potency of this agonist activity is quantified by its pEC50 value, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Interactive Table: Functional Agonist Activity of this compound
| Receptor Subtype | Functional Activity | pEC50 Value |
| Human Serotonin 5-HT1A | Full Agonist | 9.0 medchemexpress.comglpbio.com |
Full Antagonist Activity at Human Dopamine D2 and D3 Receptors (pA2 Analysis)
This compound demonstrates potent and full antagonist activity at human dopamine D2 and D3 receptors. medchemexpress.comhodoodo.com This is a key characteristic of its potential as an atypical antipsychotic agent. medchemexpress.com The antagonism at these receptors is quantified using pA2 analysis, which provides a measure of the antagonist's affinity for the receptor. mefst.hrslideshare.net A higher pA2 value indicates a greater affinity of the antagonist for the receptor. slideshare.netslideshare.net
In vitro studies utilizing cloned human receptors have determined the pA2 values of adoprazine to be 9.3 at D2 receptors and 8.9 at D3 receptors. medchemexpress.comhodoodo.com This indicates a high affinity for both receptor subtypes, with a slightly higher affinity for the D2 receptor. medchemexpress.comhodoodo.com The full antagonism means that adoprazine effectively blocks the receptor, preventing its activation by the endogenous neurotransmitter, dopamine. d-nb.info This blockade of D2 and D3 receptors is a primary mechanism for the therapeutic effects of many antipsychotic drugs. nih.govfrontiersin.org
Table 1: Antagonist Activity of Adoprazine at Human Dopamine Receptors
| Receptor Subtype | pA2 Value |
| Dopamine D2 | 9.3 medchemexpress.comhodoodo.com |
| Dopamine D3 | 8.9 medchemexpress.comhodoodo.com |
Characterization of Differential Agonist and Antagonist Profiles Across Receptor Subtypes
Adoprazine exhibits a complex and differential profile of agonist and antagonist activities across various neurotransmitter receptor subtypes. medchemexpress.comhodoodo.com While it acts as a full antagonist at dopamine D2 and D3 receptors, it concurrently functions as a full agonist at serotonin 5-HT1A receptors. medchemexpress.comhodoodo.com This dual action is a hallmark of atypical antipsychotics, which are often associated with a broader spectrum of efficacy and a more favorable side effect profile compared to typical antipsychotics that primarily block D2 receptors. patsnap.com
The agonist activity at 5-HT1A receptors is potent, with a pEC50 value of 9.0 at cloned human 5-HT1A receptors. medchemexpress.comhodoodo.com In addition to its primary targets, adoprazine displays a range of affinities for other receptor subtypes. It has high affinity for human recombinant D4 and 5-HT2B receptors. hodoodo.com Its affinity for 5-HT2A and 5-HT7 receptors is moderate, and it shows weak affinity for several other receptors, including alpha-1 and alpha-2 adrenergic receptors, histamine H1, and muscarinic M1 and M4 receptors. hodoodo.com This multifaceted receptor interaction profile, characterized by potent D2/D3 antagonism and 5-HT1A agonism, contributes to its unique pharmacological signature. patsnap.comnih.govnih.gov
Table 2: Receptor Binding Profile of Adoprazine
| Receptor | Activity | pKi/pEC50/pA2 |
| Dopamine D2 | Antagonist | 9.3 (pA2) medchemexpress.comhodoodo.com |
| Dopamine D3 | Antagonist | 8.9 (pA2) medchemexpress.comhodoodo.com |
| Dopamine D4 | - | 8.0 (pKi) medchemexpress.com |
| Serotonin 5-HT1A | Agonist | 9.0 (pEC50) medchemexpress.comhodoodo.com |
| Serotonin 5-HT2A | - | Weak affinity hodoodo.com |
| Serotonin 5-HT2B | - | 7.9 (pKi) medchemexpress.com |
| Serotonin 5-HT7 | - | Moderate affinity hodoodo.com |
Downstream Intracellular Signaling Pathway Modulation
Activation and Inhibition of G Protein-Coupled Receptor Signaling Pathways (e.g., ERK1/2 Phosphorylation, GIRK Potassium Channels)
The interaction of adoprazine with its target receptors initiates a cascade of downstream intracellular signaling events. As a G protein-coupled receptor (GPCR) ligand, its effects are mediated through the activation or inhibition of various G proteins. nih.govnih.gov The antagonist action of adoprazine at D2 and D3 receptors, which are typically coupled to Gi/o proteins, is expected to block the inhibition of adenylyl cyclase and modulate the activity of G protein-coupled inwardly rectifying potassium (GIRK) channels. frontiersin.orgwikipedia.org D2 receptor activation typically leads to the inhibition of adenylyl cyclase and the opening of GIRK channels, resulting in neuronal hyperpolarization. frontiersin.orgwikipedia.org By blocking these receptors, adoprazine would prevent these effects.
Conversely, as a 5-HT1A receptor agonist, adoprazine activates Gi/o-mediated signaling pathways. researchgate.net This activation can lead to the inhibition of adenylyl cyclase and the activation of GIRK channels, similar to the effects of dopamine at D2 receptors. wikipedia.orgresearchgate.netmdpi.com Furthermore, GPCR signaling can also modulate other pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govsparkjadesd.com The differential effects of antipsychotics on ERK1/2 phosphorylation have been noted, and the combined 5-HT1A agonism and D2 antagonism of adoprazine likely result in a complex regulation of this pathway. medchemexpress.com The activation of GIRK channels is a significant mechanism through which GPCRs regulate neuronal excitability, and adoprazine's activity at both D2/D3 and 5-HT1A receptors suggests a nuanced modulation of these channels. frontiersin.orgfrontiersin.orgplos.org
Theoretical Modulation of Second Messenger Systems (e.g., Adenylyl Cyclase Inhibition)
The engagement of adoprazine with D2, D3, and 5-HT1A receptors, all of which are coupled to Gi/o proteins, strongly implies a significant modulation of second messenger systems, most notably the adenylyl cyclase-cyclic AMP (cAMP) pathway. nih.govnih.govwikipedia.orgpressbooks.pub The Gi protein, when activated, inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. wikipedia.orgpressbooks.pub
Therefore, as a full agonist at 5-HT1A receptors, adoprazine is predicted to directly stimulate the Gi-mediated inhibition of adenylyl cyclase, thereby reducing cAMP levels. researchgate.net In contrast, its role as a full antagonist at D2 and D3 receptors means it would block the dopamine-induced inhibition of adenylyl cyclase. frontiersin.org In a physiological context where both dopamine and serotonin are present, the net effect of adoprazine on cAMP levels would depend on the relative receptor expression, the concentrations of the endogenous ligands, and the specific neuronal circuits involved. This intricate interplay highlights the complexity of adoprazine's modulatory effects on intracellular signaling. biorxiv.org
Preclinical Pharmacodynamics and Neurochemical Effects
Neurotransmitter System Modulation in Animal Models
In preclinical studies, adoprazine (B1663661) has demonstrated a significant ability to alter the extracellular concentrations of dopamine (B1211576) and serotonin (B10506), as well as their metabolites, in a dose- and time-dependent manner. medchemexpress.com
Studies in animal models have shown that adoprazine hydrochloride can increase extracellular dopamine levels in the nucleus accumbens. medchemexpress.commedchemexpress.com The nucleus accumbens is a critical brain region involved in reward, motivation, and addiction. nih.govmcgill.ca The dopaminergic system, particularly in the prefrontal cortex and nucleus accumbens, plays a crucial role in various cognitive and emotional processes. nih.govnih.gov Alterations in dopamine transmission in these areas are implicated in a range of neurological and psychiatric conditions. mdpi.com
In contrast to its effects on dopamine, adoprazine has been found to reduce extracellular serotonin (5-HT) levels in the nucleus accumbens. medchemexpress.commedchemexpress.com The serotonergic system is integral to the regulation of mood, anxiety, and other behavioral functions. nih.gov The modulation of serotonin levels by adoprazine is a key aspect of its preclinical pharmacodynamic profile.
Preclinical investigations have revealed that adoprazine leads to a dose- and time-dependent increase in the extracellular levels of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). medchemexpress.com Conversely, it did not produce a change in the levels of the primary serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA). medchemexpress.com The measurement of these metabolites provides an indirect indication of neurotransmitter turnover and metabolism. plos.orgmdpi.com
The following table summarizes the effects of adoprazine on neurotransmitter and metabolite levels in the nucleus accumbens based on preclinical data. medchemexpress.com
| Analyte | Effect |
| Extracellular Dopamine (DA) | Increase |
| Extracellular Serotonin (5-HT) | Decrease |
| Extracellular DOPAC | Increase |
| Extracellular HVA | Increase |
| Extracellular 5-HIAA | No Change |
Effects on Extracellular Serotonin Levels in Specific Brain Regions (e.g., Nucleus Accumbens)
In Vivo Receptor Occupancy and Functional Correlates
The neurochemical effects of adoprazine are intrinsically linked to its binding affinity for specific neurotransmitter receptors. medchemexpress.com
Adoprazine exhibits high affinity for human recombinant D2, D3, and 5-HT1A receptors. medchemexpress.com Its action as a potent dopamine D2 receptor antagonist and a strong 5-HT1A receptor agonist underpins the observed changes in dopamine and serotonin levels. medchemexpress.com The antagonism of D2 receptors is thought to contribute to the increase in dopamine release, while the agonism at 5-HT1A receptors is associated with the reduction in serotonin release. patsnap.commedchemexpress.com This dual mechanism of action is a defining characteristic of adoprazine's pharmacological profile. patsnap.com
The table below outlines the binding affinities (pKi) of adoprazine for various human recombinant receptors. medchemexpress.com
| Receptor | pKi |
| 5-HT1A | 9.1 |
| D2 | 8.4 |
| D3 | 8.4 |
| D4 | 8.0 |
| 5-HT2B | 7.9 |
Determining the extent to which a compound binds to its target receptors in a living organism is crucial for understanding its pharmacodynamic effects. sygnaturediscovery.com In vivo and ex vivo receptor occupancy studies are powerful techniques used in preclinical drug development to establish target engagement. psychogenics.com
These studies often involve the use of radioligands, which are radioactive molecules that bind specifically to the receptor of interest. psychogenics.com In ex vivo receptor occupancy, a non-radioactive ("cold") compound is administered to the animal. psychogenics.com Subsequently, brain tissue is collected, and the binding of a radioligand to specific brain regions is measured using techniques like receptor autoradiography. psychogenics.com The reduction in radioligand binding in the brains of treated animals compared to control animals indicates the degree of receptor occupancy by the test compound. psychogenics.com
In vivo receptor occupancy studies are also conducted when a suitable radioligand that can cross the blood-brain barrier is available. psychogenics.com This method allows for the direct measurement of target engagement in the living brain. psychogenics.com Advanced imaging technologies can provide high-sensitivity detection, accelerating the assessment of compound-target interactions. psychogenics.com These approaches provide an invaluable link between a drug's in vitro activity, its concentration at the target site, and its observed in vivo efficacy. sygnaturediscovery.com
Preclinical Behavioral Pharmacology and Efficacy Modeling
Investigation in Animal Models of Central Nervous System Disorders
The preclinical profile of adoprazine (B1663661) hydrochloride suggests its potential as an atypical antipsychotic agent. Its efficacy has been assessed in several key animal models that mimic specific symptoms of CNS disorders.
Reversal of Psychostimulant-Induced Hyperactivity
In preclinical studies, adoprazine hydrochloride has demonstrated the ability to reverse hyperactivity induced by psychostimulants. researchgate.net This is a common screening model for antipsychotic potential, as hyperactivity induced by agents like D-amphetamine is thought to model the positive symptoms of psychosis. The complete reversal of this behavior by adoprazine suggests a potent antagonism of dopamine (B1211576) D2 receptors, a key mechanism of action for many antipsychotic drugs. researchgate.net
Mitigation of Prepulse Inhibition Deficits
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). Deficits in PPI are observed in certain psychiatric disorders, including schizophrenia, and are considered a marker of sensorimotor gating deficits. nih.govnih.govuni-konstanz.de Animal models have shown that certain drugs can induce PPI deficits. uni-konstanz.de Adoprazine has been investigated for its ability to mitigate these deficits. However, some studies suggest that putative antipsychotics with significant 5-HT1A receptor agonism, like adoprazine, might impair PPI. researchgate.net This highlights the complex interplay between the dopaminergic and serotonergic systems in modulating sensorimotor gating.
Effects on Phencyclidine-Induced Behavioral and Cognitive Impairments
Phencyclidine (PCP) is an NMDA receptor antagonist that can induce a range of behavioral and cognitive impairments in rodents that are reminiscent of the symptoms of schizophrenia. nih.govbiorxiv.orgneurofit.com These include social interaction deficits and memory impairments. tandfonline.comfrontiersin.org Research indicates that for a compound to be effective against PCP-induced social interaction deficits, a specific balance of activity at dopamine D2 and serotonin (B10506) 5-HT1A receptors is necessary. tandfonline.com Studies have shown that some compounds with this dual activity can reverse PCP-induced cognitive deficits. kent.ac.uk However, the failure of adoprazine to counteract phencyclidine-induced social interaction deficits suggests that achieving the appropriate balance of these receptor activities is crucial for efficacy in this model. tandfonline.com
Restoration of Scopolamine-Induced Cognitive Deficits
Scopolamine, a muscarinic receptor antagonist, is widely used in preclinical research to induce cognitive deficits, particularly in learning and memory, by disrupting cholinergic neurotransmission. nih.govnih.govbiomolther.orgmdpi.combiomolther.org The ability of a compound to reverse these deficits is often used as an indicator of its potential to treat cognitive impairment. kent.ac.uk Compounds that can restore cognitive function in this model are of significant interest for conditions like Alzheimer's disease and the cognitive symptoms of schizophrenia. nih.govnih.gov Research into compounds with mechanisms similar to adoprazine has shown promise in this area. kent.ac.uk
Assessment of Motor System Interactions in Preclinical Models
A critical aspect of developing new antipsychotic drugs is to minimize the extrapyramidal side effects (EPS), such as catalepsy, that are common with older, typical antipsychotics.
Characterization of Catalepsy Induction Potential
Catalepsy, a state of motor immobility and waxy flexibility, is a well-established preclinical marker for the potential of a drug to induce Parkinsonian-like side effects in humans. researchgate.net Adoprazine has been shown to be free of catalepsy induction, even at doses that result in complete dopamine D2 receptor occupancy. kent.ac.uk This favorable profile is attributed, at least in part, to its 5-HT1A receptor agonist properties. tandfonline.comkent.ac.uktandfonline.com The activation of 5-HT1A receptors appears to counteract the cataleptogenic effects of D2 receptor blockade. researchgate.nettandfonline.com When 5-HT1A receptors are blocked by an antagonist, a strong cataleptic response can be unmasked, underscoring the importance of this receptor in the low EPS liability of newer antipsychotic candidates like adoprazine. kent.ac.ukresearchgate.net
Pharmacokinetics in Preclinical Systems
Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics in Animal Models
Detailed ADME studies for adoprazine (B1663661) hydrochloride are not extensively available in the public domain, likely due to its early discontinuation. However, some insights into its effects following administration in animal models have been reported.
Table 1: Effects of Adoprazine on Neurotransmitter Levels in the Nucleus Accumbens of Rats
| Dose (p.o.) | Effect on Dopamine (B1211576) (DA) Levels | Effect on Serotonin (B10506) (5-HT) Levels |
| 0.1 - 10 mg/kg | Dose- and time-dependent increase | Reduction |
Source: medchemexpress.commedchemexpress.cn
There is no publicly available information detailing the identification and characterization of adoprazine hydrochloride metabolites in preclinical species. Metabolic studies are a critical component of preclinical development to understand a drug's clearance mechanisms and to identify any potentially active or toxic metabolites. scielo.br The lack of such data for adoprazine is a significant gap in its preclinical profile.
Evaluation of Brain Penetration and Distribution
Pharmacokinetic Modeling and Predictions in Animal Species
Pharmacokinetic modeling uses mathematical models to describe and predict the concentration of a drug in the body over time. nih.gov This process is essential for optimizing dosage regimens and for extrapolating data from animal species to humans. nih.gov For this compound, there are no published studies that describe pharmacokinetic modeling or predictions in animal species. The discontinuation of the compound at an early stage of development likely precluded the generation and publication of such models. researchgate.net
Advanced Research Methodologies and Analytical Techniques
In Vitro Receptor Binding and Functional Assays
The initial characterization of adoprazine (B1663661) hydrochloride's mechanism of action relies heavily on in vitro receptor binding and functional assays. These studies are fundamental for determining the compound's affinity and efficacy at various neurotransmitter receptors. nih.govchelatec.com
Radioligand Binding Assays:
Radioligand binding assays are a cornerstone in determining the affinity of a compound for a specific receptor. nih.govsygnaturediscovery.com In these assays, a radiolabeled ligand with known high affinity for the target receptor is used. The ability of the test compound, such as adoprazine, to displace this radioligand provides a measure of its own binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). nih.gov
Adoprazine has demonstrated high affinity for several key receptors. Specifically, it shows high affinity for human recombinant 5-HT1A, D2, D3, and D4 receptors. medchemexpress.com The affinity profile of adoprazine highlights its potential as a multi-target ligand. acs.org
| Receptor Subtype | pKi |
| h5-HT1A | 9.1 |
| hD2 | 8.4 |
| hD3 | 8.4 |
| hD4 | 8.0 |
| h5-HT2B | 7.9 |
| Data sourced from MedChemExpress medchemexpress.com |
Cell-Based Functional Assays:
Beyond simple binding, functional assays are employed to determine whether a compound acts as an agonist, antagonist, partial agonist, or inverse agonist at a given receptor. These assays often involve cultured cells that express the receptor of interest and measure a downstream cellular response upon compound application. researchgate.net
For adoprazine, functional assays have revealed a dual pharmacological profile. It acts as a potent and efficacious agonist at the 5-HT1A receptor. medchemexpress.comarchivespp.pl In contrast, at the D2 and D3 receptors, it behaves as a full antagonist. medchemexpress.com This combination of 5-HT1A agonism and D2/D3 antagonism is a key characteristic of its pharmacological profile. archivespp.plpatsnap.com
| Receptor | Functional Activity | pA2/pEC50 |
| h5-HT1A | Full Agonist | pEC50: 9.0 |
| hD2 | Full Antagonist | pA2: 9.3 |
| hD3 | Full Antagonist | pA2: 8.9 |
| Data sourced from MedChemExpress medchemexpress.com |
In Vivo Neurochemical Measurement Techniques
To understand how adoprazine affects brain chemistry in a living organism, researchers utilize in vivo neurochemical measurement techniques. These methods allow for the real-time monitoring of neurotransmitter levels in specific brain regions.
Microdialysis:
In vivo microdialysis is a widely used technique to measure extracellular concentrations of neurotransmitters and their metabolites in the brain of freely moving animals. nih.gov Studies using microdialysis have shown that adoprazine can dose-dependently increase dopamine (B1211576) release in the frontal cortex. archivespp.pl This effect is thought to be mediated by its 5-HT1A receptor agonist activity, which can overcome its D2 receptor antagonism in this brain region. archivespp.pl In contrast, adoprazine has been shown to reduce extracellular 5-HT levels. medchemexpress.com
Voltammetry:
Fast-scan cyclic voltammetry (FSCV) is another powerful technique for monitoring rapid changes in the concentration of electroactive neurotransmitters like dopamine in real-time. nih.govimrpress.com While specific FSCV data for adoprazine is not detailed in the provided results, this technique is a valuable tool for studying the immediate effects of compounds on neurotransmitter release and uptake dynamics. nih.gov It offers higher temporal resolution compared to microdialysis. mdpi.com
Application of Neuroimaging Techniques in Animal Models
Neuroimaging techniques provide a non-invasive way to visualize and quantify the effects of a drug on brain activity and receptor occupancy in living animals.
Pharmacological Magnetic Resonance Imaging (phMRI):
Pharmacological magnetic resonance imaging (phMRI) measures changes in cerebral blood volume or flow as an indirect marker of neuronal activity following a drug challenge. nih.govnih.gov This technique can map the specific brain circuits modulated by a compound. nih.gov While direct phMRI studies on adoprazine were not found in the search results, this methodology has been applied to other antipsychotics like aripiprazole, revealing dose-dependent changes in brain activity in regions relevant to psychosis. researchgate.net
c-Fos Immunohistochemistry:
The expression of the immediate early gene c-fos, and its protein product Fos, is often used as a marker of neuronal activation in response to a stimulus, including drug administration. nih.govnih.gov By using immunohistochemistry to detect Fos protein, researchers can identify which neuronal populations are activated or inhibited by a compound. This technique allows for the mapping of drug-induced neuronal activity across the entire brain at a cellular level. gubra.dk For instance, studies have used c-Fos to map neuronal activation following the administration of various psychoactive compounds, providing insights into their neuroanatomical sites of action. frontiersin.org
Computational Chemistry and Molecular Modeling Approaches for Ligand-Receptor Interactions
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, allowing for the prediction and analysis of how a ligand like adoprazine interacts with its receptor targets at the atomic level. nsc.ru
These approaches, such as molecular docking and dynamics simulations, can help to:
Predict Binding Poses: Determine the most likely orientation of adoprazine within the binding pocket of its target receptors, such as the 5-HT1A and D2 receptors. acs.org
Identify Key Interactions: Elucidate the specific amino acid residues involved in the binding and stabilization of the ligand-receptor complex.
Understand Structure-Activity Relationships (SAR): Rationalize why certain chemical modifications to the adoprazine structure might increase or decrease its affinity and/or efficacy. asianpubs.org
Guide Drug Design: Inform the design of new analogs with improved pharmacological properties. nih.gov
For example, molecular modeling studies have been used to investigate the interactions of bitopic ligands with dopamine receptors, providing insights into how different parts of the molecule contribute to binding at both orthosteric and secondary binding pockets. acs.org Such computational approaches are crucial for the rational design and optimization of compounds like adoprazine. jsr.org
Structure Activity Relationships Sar and Ligand Design Principles
Identification of Key Pharmacophoric Elements for Dopamine (B1211576) D2 and Serotonin (B10506) 5-HT1A Receptor Activity
The dual affinity of adoprazine (B1663661) and its analogs for both dopamine D2 and serotonin 5-HT1A receptors is attributed to specific structural components that form the key pharmacophore. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule to interact with a specific receptor target. For dual D2/5-HT1A ligands like adoprazine, the pharmacophore typically consists of a basic nitrogen atom, an aromatic moiety, and a distal aryl group, connected by a specific linker. drugdesign.org
Research has identified the following key pharmacophoric elements in adoprazine and related compounds:
Arylpiperazine Moiety: The 1-arylpiperazine fragment is a common structural motif in many 5-HT1A receptor ligands. researchgate.net The nature of the substituent on the aryl ring significantly influences affinity and functional activity.
Central Piperazine (B1678402)/Piperidine (B6355638) Ring: The central basic nitrogen-containing ring, typically a piperazine or piperidine, is crucial for interaction with an acidic residue (Aspartic acid) in the transmembrane domain of both D2 and 5-HT1A receptors. semanticscholar.org The protonated nitrogen at physiological pH is thought to form a key ionic bond. semanticscholar.org
Biarylmethylene Group: Structure-activity relationship studies have highlighted the importance of the biarylmethylene portion of the molecule. Specifically, cyclopentenylpyridine and cyclopentenylbenzyl groups have been shown to contribute significantly to the dual D2 and 5-HT1A receptor binding affinities. patsnap.comasianpubs.org
The general pharmacophore model for D2 antagonists often includes a basic amine, a central aromatic ring, and a distal aromatic ring. drugdesign.org Similarly, the 5-HT1A pharmacophore includes a protonatable nitrogen atom situated at a specific distance from the center of an aromatic ring. drugdesign.org Adoprazine's structure successfully integrates the necessary features for both receptor targets.
Elucidation of the Impact of Subtle Structural Modifications on Receptor Affinity and Functional Efficacy Profiles
The affinity of adoprazine analogs for D2 and 5-HT1A receptors is highly sensitive to even minor changes in their chemical structure. Researchers have systematically modified various parts of the adoprazine scaffold to probe these relationships and optimize the balance of activities. tandfonline.comkent.ac.uk
Modifications of the Arylpiperazine Moiety: Studies on analogs have shown that substitutions on the aryl ring of the piperazine moiety can modulate receptor affinity. For example, the introduction of different substituents can alter the electronic properties and steric bulk, thereby influencing how the ligand fits into the receptor binding pocket.
Modifications of the Central Ring: Replacing the piperazine ring with a piperidine ring can have a significant effect on binding affinity. researchgate.net In one study comparing two analogs, the compound with a piperazine ring showed higher binding affinity for the 5-HT1A receptor compared to the analog with a piperidine ring. researchgate.net
Modifications of the Biarylmethylene Group: This part of the molecule has been a major focus of SAR studies.
The presence of a cyclopentenylpyridine or cyclopentenylbenzyl group is a significant contributor to high binding affinities at both D2 and 5-HT1A receptors. asianpubs.org
In a series of 1-aryl-4-(diarylmethylene)piperazines, the combination of a tetrahydroquinoline with a cyclopentenylpyridine was found to be important for D2 binding affinity. asianpubs.org
For 5-HT1A receptor affinity, a methoxyquinoline combined with a cyclopentenylbenzyl substitution was identified as a key pharmacophore. asianpubs.org
The introduction of a fluoro group to a phenylpyridine moiety in one analog was shown to improve D2 receptor affinity significantly. asianpubs.org
These findings underscore that slight modifications can lead to marked differences in the affinity profile, particularly for the D2 receptor. asianpubs.org The 5-HT1A receptor appears to recognize the general structure of these derivatives, with activity differences between analogs being more subtle. asianpubs.org
| Compound/Modification | Target Receptor(s) | Effect on Affinity/Efficacy | Reference(s) |
| Cyclopentenylpyridine group | D2, 5-HT1A | Significant contribution to high binding affinity | patsnap.com, asianpubs.org, |
| Cyclopentenylbenzyl group | D2, 5-HT1A | Significant contribution to high binding affinity | patsnap.com, asianpubs.org, |
| Tetrahydroquinoline + Cyclopentenylpyridine (in piperazine series) | D2 | Maximizes binding affinity | asianpubs.org |
| Methoxyquinoline + Cyclopentenylbenzyl (in piperazine series) | 5-HT1A | Essential for high binding affinity | asianpubs.org |
| Replacement of piperidine with piperazine ring | 5-HT1A | Appears favorable for higher binding affinity | researchgate.net |
| Addition of a fluoro group to phenylpyridine moiety | D2 | 19-fold improvement in affinity in one study | asianpubs.org |
Rational Design and Synthesis of Novel Structural Analogs and Derivatives for Use as Research Probes
The insights gained from SAR studies have enabled the rational design and synthesis of novel adoprazine analogs. nih.gov These new compounds serve as valuable research probes to further explore the pharmacology of D2 and 5-HT1A receptors and to investigate the therapeutic potential of dual-acting ligands. researchgate.netresearchgate.net
The synthesis of these analogs often involves multi-step procedures. A common strategy is the Suzuki-Miyaura cross-coupling reaction to create the biaryl core, followed by reductive amination to connect the piperazine or piperidine moiety with the biarylaldehyde. patsnap.comresearchgate.net For example, the synthesis of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones, which are structurally related to adoprazine, has been described. patsnap.com This involved the condensation of suitably modified aryl bromides with tert-butyl piperazine-1-carboxylate or the use of a Suzuki-Miyaura reaction to form the piperidinyl-containing intermediate, followed by reductive amination. patsnap.com
Researchers have synthesized various series of adoprazine analogs, including:
4-Aryl-1-(biarylmethylene)piperidines researchgate.net
1-Aryl-4-(diarylmethylene)piperazines asianpubs.org
5-Piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones tandfonline.com
Benzo[d]imidazole derivatives of piperidine and piperazine google.com
These novel analogs, with their varied affinities and efficacies at D2 and 5-HT1A receptors, are instrumental in dissecting the complex pharmacology of these targets and in the ongoing search for improved treatments for central nervous system disorders. nih.govnih.gov The development of such probes is crucial for validating the therapeutic approach of targeting both D2 and 5-HT1A receptors simultaneously. nih.gov
Future Directions in Adoprazine Hydrochloride Research
Exploration of Novel Preclinical Therapeutic Indications Based on Pharmacological Profile
Adoprazine (B1663661) hydrochloride is characterized by its dual action as a full agonist at the serotonin (B10506) 5-HT1A receptor and an antagonist at the dopamine (B1211576) D2 and D3 receptors. patsnap.com This distinct pharmacological signature suggests its potential utility in a range of central nervous system (CNS) disorders beyond its initial investigation for schizophrenia and bipolar disorder. patsnap.com The interplay between the serotonergic and dopaminergic systems is crucial in the regulation of mood, cognition, and motor functions. patsnap.com
The compound's 5-HT1A receptor agonism, in particular, is a feature shared with some anxiolytic and antidepressant medications. acnp.orgjneuropsychiatry.org This opens avenues for preclinical studies to explore its efficacy in models of anxiety and depression. Furthermore, the combination of 5-HT1A agonism and D2/D3 antagonism mirrors the mechanism of some atypical antipsychotics, which are known to address a broader spectrum of symptoms in schizophrenia, including negative and cognitive deficits, with a potentially lower risk of extrapyramidal side effects. patsnap.com
Given the involvement of both serotonin and dopamine pathways in various neuropsychiatric and neurodegenerative diseases, future preclinical research could logically extend to conditions such as Parkinson's disease, where dual-acting agents are of interest. patsnap.com The compound's profile suggests a potential to modulate the intricate balance of neurotransmitter systems implicated in these complex disorders. patsnap.com
Table 1: Pharmacological Profile of Adoprazine Hydrochloride
| Target Receptor | Activity | Potential Therapeutic Relevance |
| 5-HT1A | Full Agonist | Anxiolytic, Antidepressant, Antipsychotic (negative/cognitive symptoms) |
| D2 | Antagonist | Antipsychotic (positive symptoms) |
| D3 | Antagonist | Antipsychotic |
Advanced Investigation of Biased Agonism and Functional Selectivity at Receptor Subtypes
The concept of biased agonism, or functional selectivity, posits that a ligand can preferentially activate certain signaling pathways over others at the same receptor. uliege.bekent.ac.uk This phenomenon is of significant interest in modern pharmacology as it offers the potential to develop drugs with more specific therapeutic effects and fewer side effects. nih.govnih.gov For a compound like this compound, which interacts with multiple receptor subtypes, a detailed investigation into its potential for biased agonism is a critical future direction.
Future research should aim to dissect the downstream signaling cascades initiated by this compound at both 5-HT1A and dopamine D2/D3 receptors. For the 5-HT1A receptor, it is known that signaling can occur through various G-protein subtypes (e.g., Gαi, Gαo) and also involve β-arrestin pathways. uliege.benih.gov Differentiating adoprazine's influence on these pathways could reveal a bias that might be therapeutically advantageous. For instance, preferential activation of postsynaptic 5-HT1A receptors over presynaptic autoreceptors could lead to more immediate and robust therapeutic effects in certain conditions. jneuropsychiatry.org
Similarly, at D2 and D3 receptors, functional selectivity can influence the balance between therapeutic antipsychotic action and the risk of motor side effects. nih.gov Advanced in vitro techniques, such as those measuring specific second messenger activation or protein-protein interactions, will be instrumental in mapping the functional selectivity profile of this compound.
Development of Next-Generation Ligands with Refined Receptor Selectivity and Potency for Research
While this compound possesses a unique dual-action profile, the development of next-generation ligands with even more refined properties is a logical step forward for research purposes. nih.gov This involves synthesizing and characterizing new chemical entities based on the adoprazine scaffold. asianpubs.org The goal of such medicinal chemistry efforts would be to create a library of compounds with varying degrees of selectivity and potency for the 5-HT1A, D2, and D3 receptors. mdpi.commdpi.com
Table 2: Potential Next-Generation Ligand Profiles Based on Adoprazine Scaffold
| Ligand Profile | Research Application |
| Highly selective 5-HT1A agonist | Isolate the effects of 5-HT1A receptor activation |
| Highly selective D2 antagonist | Isolate the effects of D2 receptor blockade |
| Highly selective D3 antagonist | Isolate the effects of D3 receptor blockade |
| Varied 5-HT1A/D2/D3 potency ratios | Determine optimal receptor engagement for specific effects |
Application of this compound as a Pharmacological Tool for Mechanistic Studies of Neurotransmitter Systems
Beyond its potential therapeutic applications, this compound can serve as a valuable pharmacological tool for basic neuroscience research. acs.org Its ability to simultaneously modulate both the serotonin and dopamine systems allows for the investigation of the intricate crosstalk between these two critical neurotransmitter pathways. patsnap.com
Researchers can use this compound in preclinical models to study how the combined activation of 5-HT1A receptors and blockade of D2/D3 receptors influences neuronal firing patterns, neurotransmitter release, and downstream signaling in various brain regions. drugbank.comnih.gov This could provide insights into the functional connectivity of these systems and their role in regulating complex behaviors. For instance, studies could examine the impact of adoprazine on dopamine-dependent behaviors while the serotonergic system is simultaneously modulated. Such experiments can help to unravel the compensatory mechanisms and feedback loops that exist between the serotonin and dopamine systems.
Furthermore, in combination with advanced neuroimaging techniques like pharmacoMRI, this compound could be used to map the specific brain circuits that are engaged by its unique pharmacological profile. uliege.be This would provide a systems-level understanding of its mechanism of action and could help to identify novel biomarkers for treatment response in CNS disorders.
Q & A
Q. What experimental methodologies are recommended to validate the receptor-binding profile of adoprazine hydrochloride?
this compound exhibits dual activity as a D2 receptor antagonist and 5-HT1A agonist. To validate this, researchers should employ:
- Radioligand binding assays : Measure affinity (Ki values) for dopamine (D2, D3, D4) and serotonin (5-HT1A) receptors using competitive displacement studies with selective radioligands like [³H]spiperone (D2) or [³H]8-OH-DPAT (5-HT1A) .
- Functional assays : Use cell lines transfected with human receptors to assess agonist/antagonist activity via cAMP or calcium signaling pathways. For example, adoprazine’s D2 antagonist activity can be quantified by its pA2 value (9.3 in guinea pig ileum models) .
Q. How should researchers verify the purity and stability of this compound in experimental preparations?
- Analytical chromatography : Use HPLC with UV detection (e.g., C18 column, mobile phase: acetonitrile/water) to confirm purity (>98% as per specifications) and monitor degradation products .
- Spectroscopic techniques : NMR and mass spectrometry to validate molecular structure and batch consistency .
- Storage conditions : Store lyophilized powder at -20°C in anhydrous DMSO for long-term stability, avoiding repeated freeze-thaw cycles .
Q. What in vivo models are suitable for preliminary efficacy studies of this compound in neurological disorders?
- Rodent behavioral assays :
- Prepulse inhibition (PPI) tests for antipsychotic activity (e.g., reversal of apomorphine-induced deficits).
- Forced swim test (FST) to assess 5-HT1A agonist effects on depressive-like behavior .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor affinity data for this compound across studies?
- Meta-analysis framework : Systematically compare experimental conditions (e.g., species-specific receptor isoforms, radioligand concentrations) from studies reporting divergent Ki or pKi values .
- Computational modeling : Perform molecular docking simulations to predict binding modes and identify structural determinants of receptor selectivity (e.g., D2 vs. D3 receptor interactions) .
- Replicate assays : Validate findings using orthogonal methods, such as fluorescence polarization vs. scintillation proximity assays .
Q. What strategies are recommended for designing comparative studies between this compound and other atypical antipsychotics?
- Head-to-head in vitro/in vivo comparisons :
- Receptor selectivity panels : Compare adoprazine’s D2/5-HT1A activity against risperidone (D2/5-HT2A antagonist) or aripiprazole (D2 partial agonist) .
- Behavioral endpoints : Use translational models (e.g., conditioned avoidance response) to correlate receptor occupancy with efficacy .
Q. How can pharmacokinetic-pharmacodynamic (PK/PD) modeling improve this compound’s therapeutic index in preclinical development?
- Population PK/PD modeling : Integrate plasma concentration-time profiles (e.g., Cmax, AUC) with receptor occupancy data to predict dose-response relationships .
- CNS penetration studies : Measure brain-to-plasma ratios using microdialysis or autoradiography to optimize blood-brain barrier permeability .
- Toxicity screening : Monitor off-target effects (e.g., hERG channel inhibition) using patch-clamp electrophysiology .
Q. What methodologies are critical for analyzing this compound’s metabolic pathways and potential drug-drug interactions?
- In vitro metabolism assays : Use human liver microsomes or hepatocytes to identify cytochrome P450 (CYP) isoforms involved in metabolism (e.g., CYP3A4/5) .
- Mass spectrometry : Characterize major metabolites and assess inhibitory effects on CYP enzymes (e.g., IC50 determinations) .
- In silico predictions : Apply tools like Simcyp® to simulate interactions with co-administered drugs (e.g., SSRIs, anticonvulsants) .
Methodological Standards and Reproducibility
Q. How should researchers document experimental protocols for this compound to ensure reproducibility?
- Detailed Materials and Methods : Specify batch numbers, solvent preparation (e.g., DMSO concentration ≤0.1% in cell assays), and receptor source (e.g., human vs. rodent) .
- Data transparency : Deposit raw datasets (e.g., receptor binding curves, pharmacokinetic parameters) in public repositories like Zenodo .
- Negative controls : Include vehicle-treated groups and reference compounds (e.g., haloperidol for D2 antagonism) in all assays .
Q. What statistical approaches are essential for interpreting dose-response relationships in adoprazine studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
